molecular formula C19H18BrNO2 B8556101 4-[2-(Benzyloxy)ethyl]-2-(4-bromophenyl)-5-methyl-1,3-oxazole CAS No. 478540-98-6

4-[2-(Benzyloxy)ethyl]-2-(4-bromophenyl)-5-methyl-1,3-oxazole

Cat. No.: B8556101
CAS No.: 478540-98-6
M. Wt: 372.3 g/mol
InChI Key: YCYUPLRLPILKKX-UHFFFAOYSA-N
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Description

4-[2-(Benzyloxy)ethyl]-2-(4-bromophenyl)-5-methyl-1,3-oxazole is a useful research compound. Its molecular formula is C19H18BrNO2 and its molecular weight is 372.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

478540-98-6

Molecular Formula

C19H18BrNO2

Molecular Weight

372.3 g/mol

IUPAC Name

2-(4-bromophenyl)-5-methyl-4-(2-phenylmethoxyethyl)-1,3-oxazole

InChI

InChI=1S/C19H18BrNO2/c1-14-18(11-12-22-13-15-5-3-2-4-6-15)21-19(23-14)16-7-9-17(20)10-8-16/h2-10H,11-13H2,1H3

InChI Key

YCYUPLRLPILKKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Br)CCOCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-[2-(4-bromo-phenyl)-5-methyl-oxazol-4-yl]-ethanol (3.17 g, 11.2 mmol) in DMF (25 mL) was treated with NaH (0.67 g, 60% oil dispersion) at 0° C. and stirred for 5 min. Benzyl bromide (2.90 g, 16.9 mmol) was added, and the resulting mixture was stirred at room temperature for 3 h. The reaction was quenched with water, and the mixture was extracted with EtOAc (2×150 mL). The combined organics were dried (Na2SO4), concentrated, and purified by silica gel chromatography column (10% EtOAc/hexanes) to yield the title compound as an oil (2.50 g, 60%).
Quantity
3.17 g
Type
reactant
Reaction Step One
Name
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Yield
60%

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